Nicotine

Beschreibung

Molecular Architecture and Stereochemical Configuration

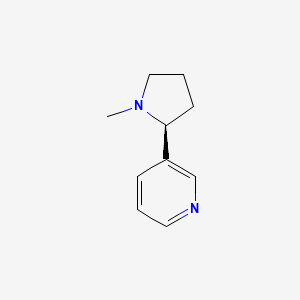

Nicotine (IUPAC name: 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine) is a bicyclic alkaloid comprising a pyridine ring fused to a pyrrolidine ring via a single chiral center at the C2 position of the pyrrolidine moiety. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol. The compound exists as two enantiomers due to its asymmetric carbon: (S)-nicotine (levorotatory, natural form) and (R)-nicotine (dextrorotatory, synthetic form).

Key Structural Features:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom, substituted at the 3-position by the pyrrolidine moiety.

- Pyrrolidine Ring : A five-membered saturated ring containing a secondary amine (N-methyl group at position 1).

- Chirality : The (S)-enantiomer predominates in nature, with a specific rotation of [α]D = -168° at 20°C.

Table 1: Fundamental Physicochemical Properties of this compound

The stereochemical configuration critically influences this compound’s biological interactions. For instance, (R)-nicotine exhibits stronger binding to acetylcholinesterase than the (S)-enantiomer due to conformational differences in the pyrrolidine ring.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020930 | |

| Record name | (-)-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicotine appears as a colorless to light yellow or brown liquid. Combustible. Toxic by inhalation and by skin absorption. Produces toxic oxides of nitrogen during combustion., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide] [NIOSH], Liquid, OILY COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to dark-brown liquid with a fish-like odor when warm., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide] | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

476.1 °F at 745 mmHg (EPA, 1998), 247 °C; 125 deg at 18 mm Hg, 476.1 °F at 745 mmHg, 482 °F (Decomposes) | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

203 °F (NIOSH, 2023), 214 °F (101 °C), 95 °C c.c., 203 °F | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NTP, 1992), Miscible with water below 60 °C; very sol in alcohol, chloroform, ether, petroleum ether, kerosene, oils, Slightly soluble in ligroin, In water, 1X10+6 mg/L at 25 °C (miscible), 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0097 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.00925 at 20 °C/4 °C, Relative density (water = 1): 1.01, 1.01 | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.61 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.61 (Air = 1), Relative vapor density (air = 1): 5.6, 5.61 | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 143.24 °F (EPA, 1998), 0.08 [mmHg], Vapor pressure: 1 MM HG @ 61.8 °C, 0.038 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.006, 0.08 mmHg | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to pale yellow, oily liquid, Thick, water-white, levarotatory oil turning brown on exposure to air, Pale-yellow to dark brown liquid | |

CAS No. |

54-11-5; 22083-74-5, 54-11-5 | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M3C89ZY6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-110 °F (EPA, 1998), -79 °C, -80 °C, -110 °F | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Nikotin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Hofmann-Löffler-Reaktion, die Iodierungs-, Methylierungs- und Reduktionsschritte umfasst . Ein weiteres Verfahren beinhaltet die Verwendung von molekular geprägten Polymeren für die selektive Festphasenextraktion . Zusätzlich kann Nikotin aus 3-Pyridylaldehyd durch eine Eintopf- oder schrittweise Methode synthetisiert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nikotin erfolgt in der Regel durch Extraktion aus Tabakblättern. Die Blätter werden verarbeitet, um Rohnikotin zu extrahieren, das dann durch verschiedene chemische Verfahren gereinigt wird. Dieses Verfahren ist aufgrund der hohen Ausbeute und Kosteneffizienz gegenüber synthetischen Wegen bevorzugt .

Analyse Chemischer Reaktionen

Reaktionstypen

Nikotin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Nikotin kann zu Cotinin, seinem primären Metaboliten, oxidiert werden.

Reduktion: Reduktionsreaktionen können Nikotin in seine reduzierten Formen wie Nornicotin umwandeln.

Substitution: Nikotin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Salpetersäure und andere Oxidationsmittel werden häufig verwendet, um Nikotin in Nikotinsäure umzuwandeln.

Reduktionsmittel: DIBAL-H (Diisobutylaluminiumhydrid) wird für die Reduktion von Nikotinderivaten verwendet.

Katalysatoren: Verschiedene Katalysatoren wie Palladium auf Kohlenstoff werden in Hydrierungsreaktionen mit Nikotin verwendet.

Hauptprodukte

Cotinin: Der primäre Metabolit, der aus der Oxidation von Nikotin gebildet wird.

Nornicotin: Ein Produkt der Reduktion von Nikotin.

Nikotinsäure: Bildet sich durch die Oxidation von Nikotin.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Nicotine Replacement Therapy

The primary medical application of this compound is in the treatment of this compound dependence. This compound replacement therapy (NRT) aims to help individuals quit smoking by providing controlled doses of this compound through various delivery methods such as gums, patches, lozenges, inhalers, and nasal sprays. A 2018 Cochrane review highlighted that all forms of NRT significantly increase the likelihood of quitting smoking by 50-60% .

| NRT Method | Delivery Form | Effectiveness |

|---|---|---|

| Gum | Chewing | Increases quit rates |

| Patch | Transdermal | Sustained release |

| Lozenge | Oral | Quick absorption |

| Inhaler | Inhalation | Mimics smoking |

| Nasal Spray | Intranasal | Rapid onset |

Combining long-acting forms like patches with short-acting forms like gum can further enhance treatment success .

1.2 Neurological Research

This compound is being investigated for its potential benefits in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). Observational studies suggest that this compound may have neuroprotective effects, potentially improving cognitive performance and motor skills in patients with these conditions .

Investigational Uses

2.1 Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions such as attention, memory, and fine motor skills. A meta-analysis revealed significant improvements in cognitive performance associated with this compound administration . These findings have led to interest in this compound's potential as a cognitive enhancer in both healthy individuals and those with cognitive deficits.

2.2 Vaping Cessation

Recent studies have explored the feasibility of using NRT to assist individuals in quitting e-cigarettes. A pilot study found that participants using a combination of this compound patches and lozenges reported higher abstinence rates compared to those receiving no intervention . This highlights this compound's role not only in traditional smoking cessation but also in addressing newer forms of this compound delivery.

Public Health Perspectives

3.1 Harm Reduction Strategies

The emergence of electronic cigarettes (e-cigarettes) has shifted public health strategies towards harm reduction. E-cigarettes deliver this compound without many harmful constituents found in traditional tobacco products. Studies suggest that switching from combustible cigarettes to e-cigarettes can lead to improved health outcomes for smokers .

| Study | Findings |

|---|---|

| George et al., 2019 | Improved vascular health after switching to e-cigarettes |

| Solinas et al., 2020 | Enhanced asthma control among exclusive e-cigarette users |

| Polosa et al., 2020 | Better health outcomes in COPD patients switching to e-cigarettes |

Case Studies

4.1 this compound Toxicity

A notable case study highlighted acute this compound toxicity from excessive use of this compound pouches among a young adult preparing for exams. This incident underscores the need for awareness regarding the potential risks associated with high-dose this compound products .

4.2 Long-term NRT Use

Long-term studies on individuals using NRT have shown no significant increase in cancer risk compared to non-users, suggesting that NRT can be a safe alternative for smokers looking to quit .

Wirkmechanismus

Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system . These receptors are ion channels that, when activated by this compound, allow the influx of cations, leading to neuronal excitation . This compound’s interaction with nAChRs results in the release of neurotransmitters such as dopamine, which contributes to its addictive properties . Additionally, this compound affects various molecular pathways, including those involved in cell signaling and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

3-Pyridyl-methylpyrrolidine (3-PMP)

- Structure : Retains this compound’s pyridine ring but modifies the pyrrolidine moiety.

- Activity : Acts as a discriminative stimulus in rats but requires 4–5× higher doses (ED₅₀ = 253.4 µg/kg vs. This compound’s 52.4 µg/kg) to mimic this compound’s effects .

- Mechanism : Like this compound, its effects are blocked by mecamylamine (an nAChR antagonist), confirming central receptor specificity .

ABT-418

- Structure : Replaces this compound’s pyridine with an isoxazole ring.

- Activity : 3–10× more potent than this compound in cognitive enhancement and anxiolytic effects in rodents. Acts selectively on α4β2 and α7 nAChRs .

- Therapeutic Potential: Investigated for Alzheimer’s disease due to reduced cardiovascular side effects compared to this compound .

6-Methyl this compound

- Structure : Methyl group added to this compound’s pyridine ring.

This compound Metabolites

Cotinine

- Structure : Oxidation product of this compound (loss of pyrrolidine N-methyl group).

- Activity :

- Half-Life : ~20 hours (vs. This compound’s 2 hours), making it a biomarker for tobacco exposure .

3-Pyridylacetic Acid

- Structure : Degradation product with a truncated pyrrolidine ring.

- Activity: Minimal receptor interaction; requires 10⁻³ M concentrations for minor smooth muscle effects .

Insecticidal Analogues: Neonicotinoids

Pharmacological and Toxicological Comparisons

Receptor Affinity and Potency

| Compound | nAChR Subtype Selectivity | ED₅₀ (µg/kg) | Relative Potency vs. This compound |

|---|---|---|---|

| This compound | α4β2, α3β4 | 52.4 | 1× |

| 3-PMP | α4β2 | 253.4 | 0.2× |

| ABT-418 | α4β2, α7 | 15–17 | 3–10× |

| Cotinine | Non-selective | N/A | 0.02× |

Metabolic Pathways

| Compound | Primary Metabolites | Key Enzymes | Excretion (%) |

|---|---|---|---|

| This compound | Cotinine, 3'-hydroxycotinine | CYP2A6, UGTs | 88% |

| 3-PMP | Uncharacterized | Unknown | <50% |

| Neonicotinoids | Hydroxylated derivatives | CYP450 isoforms | >90% |

Implications for Addiction and Therapeutics

- Addiction Potential: Structural modifications (e.g., 6-methyl this compound) may enhance receptor binding and addictive liability, posing regulatory challenges .

- Therapeutic this compound Analogues : ABT-418 and synthetic this compound (derived from niacin) offer reduced toxicity profiles for smoking cessation or neurodegenerative therapies .

Biologische Aktivität

Nicotine, a potent alkaloid found primarily in tobacco, has garnered extensive research attention due to its significant biological activities and health implications. This article explores the multifaceted biological effects of this compound, including its mechanisms of action, impact on various physiological systems, and potential therapeutic applications, supported by relevant data and case studies.

This compound primarily exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), which are distributed throughout the central and peripheral nervous systems. The activation of these receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, influencing mood, cognition, and reward pathways.

Key Mechanisms:

- Neurotransmitter Release : this compound stimulates the release of dopamine in the brain's reward system, contributing to its addictive properties .

- Sympathetic Nervous System Activation : It enhances sympathetic activity, resulting in increased heart rate and blood pressure .

Biological Effects

This compound's biological activity spans several systems and processes:

- Cardiovascular Effects :

-

Carcinogenic Potential :

- This compound itself is not classified as a carcinogen; however, it can promote tumor growth through mechanisms such as neoangiogenesis and cell proliferation .

- Metabolites of this compound, particularly tobacco-specific nitrosamines (e.g., NNK), have been shown to induce DNA damage and mutations in human cells .

- Neurobiological Effects :

- Reproductive Health :

Table 1: Summary of this compound's Biological Effects

| Effect Category | Description | Mechanism/Pathway |

|---|---|---|

| Cardiovascular | Increased heart rate and blood pressure | Sympathetic nervous system activation |

| Carcinogenic Potential | Promotes tumor growth through neoangiogenesis | nAChR-mediated signaling |

| Neurobiological | Alters neurotransmitter release | Activation of nAChRs |

| Reproductive Health | Adverse pregnancy outcomes | Neurotoxic effects on fetal development |

Case Studies

-

E-Cigarette Use and DNA Damage :

A study demonstrated that exposure to e-cigarette smoke containing this compound resulted in DNA damage in human bronchial epithelial cells. This was attributed to the formation of mutagenic DNA adducts (O6-medG) due to this compound metabolites like NNK . -

Acute Toxicity in Tobacco Workers :

Research on green tobacco sickness (GTS) highlighted acute this compound toxicity symptoms among workers handling tobacco leaves. Symptoms included nausea, vomiting, and cardiovascular fluctuations due to high transdermal absorption of this compound . -

This compound Replacement Therapy (NRT) :

Clinical trials assessing NRT during pregnancy showed that while NRT is safer than smoking, it still poses risks for fetal development. The findings suggest that maternal use of NRT should be carefully monitored due to potential neurotoxic effects on developing nerve tissues .

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

- DNA Repair Inhibition : this compound has been shown to inhibit DNA repair mechanisms in human cells, leading to increased genomic instability. This effect is particularly pronounced when combined with other tobacco-specific compounds like NNK .

- MicroRNA Modulation : Alterations in miRNA expression induced by this compound can lead to both protective anti-inflammatory responses as well as detrimental effects associated with chronic diseases .

- Cardiovascular Risk Assessment : Research indicates that this compound alone can induce cardiovascular responses independent of other tobacco constituents, highlighting its role as a significant risk factor for cardiovascular diseases .

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate a research question on nicotine's neurobiological effects in adolescent populations?

- Methodological Answer : Use the PICOT elements:

- P opulation: Adolescents (aged 13–18) with this compound exposure.

- I ntervention: Chronic this compound administration (e.g., 0.5 mg/kg/day for 4 weeks).

- C omparison: Age-matched controls exposed to saline.

- O utcome: Changes in prefrontal cortex dopamine receptor density (measured via PET imaging).

- T ime: 6-month follow-up.

This structure ensures specificity and aligns with clinical/translational research goals. Validate feasibility through pilot studies and systematic reviews of existing neurobiological data .

Q. What experimental designs are optimal for assessing acute this compound toxicity in invertebrate models?

- Methodological Answer : Use dose-response assays in Drosophila melanogaster with controlled variables:

- Dose ranges : 0.1–10 mM this compound in feeding solutions.

- Endpoints : Mortality rates at 24/48 hours, locomotor deficits (via geotaxis assays), and oxidative stress markers (e.g., glutathione levels).

Include positive controls (e.g., rotenone) and statistical power analysis (≥30 individuals per group) to ensure reproducibility. Reference NIH preclinical guidelines for ethical reporting .

Q. How should researchers select validated scales for measuring this compound dependence in human studies?

- Methodological Answer : Prioritize psychometrically robust tools like the Fagerström Test for this compound Dependence (FTND) , which assesses:

- Time to first cigarette (TTF).

- Cigarettes per day (CPD).

- Difficulty refraining in restricted settings.

Validate against biochemical markers (e.g., cotinine levels) and use Cronbach’s α >0.7 for internal consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s dual role as a neuroprotectant and neurotoxin?

- Methodological Answer : Conduct meta-analyses to compare studies by:

- Dosage : Low (≤1 mg/kg) vs. high (>2 mg/kg) this compound.

- Exposure duration : Acute (single dose) vs. chronic (4+ weeks).

- Model systems : In vitro (SH-SY5Y cells) vs. in vivo (rodent neurodegeneration models).

Use heterogeneity tests (I² statistic) to identify confounding variables (e.g., age, species) and propose mechanistic studies (e.g., α7 nAChR signaling pathways) .

Q. How can longitudinal studies be designed to evaluate this compound’s epigenetic effects across generations?

- Methodological Answer : Implement a transgenerational rodent model:

- F0 generation : Expose female rats to this compound (1 mg/kg/day) during gestation.

- F1–F3 generations : Assess DNA methylation patterns (e.g., bisulfite sequencing) in brain regions linked to addiction (nucleus accumbens).

Control for environmental confounders (diet, stress) and use cross-fostering to isolate germline effects. Include multi-omics integration (methylome + transcriptome) .

Q. What computational methods improve predictive modeling of this compound-receptor binding affinities?

- Methodological Answer : Combine molecular dynamics (MD) simulations and machine learning:

- MD parameters : Simulate α4β2 nAChR binding with this compound (10 ns trajectories, AMBER force field).

- Feature selection : Include electrostatic potentials, solvent-accessible surface area (SASA), and binding free energy (ΔG).

Train neural networks on ChEMBL dataset IC₅₀ values to predict novel analogs. Validate via in vitro patch-clamp assays .

Methodological Recommendations

- For contradictory data : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication studies .

- For translational research : Use bidirectional frameworks (e.g., scientist-policymaker dialogues) to align neurobiological findings with public health policies .

- For ethical compliance : Adhere to NIH preclinical reporting standards, including randomization, blinding, and power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.